molecular formula C13H18N2O3 B13359960 N'-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide

N'-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide

Cat. No.: B13359960
M. Wt: 250.29 g/mol
InChI Key: VMFUVRVSMBFNEG-UHFFFAOYSA-N
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Description

N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide is a complex organic compound that features a unique combination of functional groups, including a hydroxylamine, a phenyl ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Nitrobenzene, halobenzene derivatives.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds or undergo redox reactions, while the phenyl ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxylamine group, in particular, allows for unique redox chemistry and interactions with biological targets that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N'-hydroxy-2-(oxan-2-yloxy)-2-phenylethanimidamide

InChI

InChI=1S/C13H18N2O3/c14-13(15-16)12(10-6-2-1-3-7-10)18-11-8-4-5-9-17-11/h1-3,6-7,11-12,16H,4-5,8-9H2,(H2,14,15)

InChI Key

VMFUVRVSMBFNEG-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC(C1)OC(C2=CC=CC=C2)/C(=N/O)/N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=CC=C2)C(=NO)N

Origin of Product

United States

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